1,3-Bis(1H-imidazol-4-yl)benzene
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Overview
Description
1,3-Di(1H-imidazol-5-yl)benzene is a compound that features a benzene ring substituted with two imidazole groups at the 1 and 3 positions Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(1H-imidazol-5-yl)benzene typically involves the reaction of benzene derivatives with imidazole under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a metal catalyst and iodine, which promotes the formation of the imidazole ring . Another approach involves the use of amidoximes and enones, where heating the reagents at high temperatures in the presence of an iron catalyst leads to the desired product .
Industrial Production Methods
Industrial production of 1,3-Di(1H-imidazol-5-yl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(1H-imidazol-5-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like o-iodoxybenzoic acid (IBX) to form oxidized derivatives.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms on the imidazole ring is replaced by another substituent.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Oxidation: o-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Cyclization: Metal catalysts and high temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazole derivatives.
Scientific Research Applications
1,3-Di(1H-imidazol-5-yl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Di(1H-imidazol-5-yl)benzene involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form hydrogen bonds and π-π interactions with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,3-Di(1H-imidazol-1-yl)benzene: Similar structure but with imidazole groups at different positions.
3,5-Di(1H-imidazol-1-yl)benzoic acid: Contains carboxylic acid groups in addition to imidazole rings.
1,3,5-Tris(1H-imidazol-1-yl)benzene: Contains three imidazole groups, offering different reactivity and applications.
Uniqueness
1,3-Di(1H-imidazol-5-yl)benzene is unique due to its specific substitution pattern, which influences its chemical properties and reactivity. The presence of two imidazole rings at the 1 and 3 positions of the benzene ring allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-[3-(1H-imidazol-5-yl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C12H10N4/c1-2-9(11-5-13-7-15-11)4-10(3-1)12-6-14-8-16-12/h1-8H,(H,13,15)(H,14,16) |
InChI Key |
LPKKFALXHICYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN2)C3=CN=CN3 |
Origin of Product |
United States |
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